molecular formula C27H27BrN4O3S B4087307 5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

Cat. No.: B4087307
M. Wt: 567.5 g/mol
InChI Key: RKCDROMPYGLFEZ-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a piperazine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can form bonds with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN4O3S/c1-18-5-3-4-6-22(18)26(34)32-15-13-31(14-16-32)21-10-8-20(9-11-21)29-27(36)30-25(33)23-17-19(28)7-12-24(23)35-2/h3-12,17H,13-16H2,1-2H3,(H2,29,30,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCDROMPYGLFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
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5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
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5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
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5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
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5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
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5-bromo-2-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

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